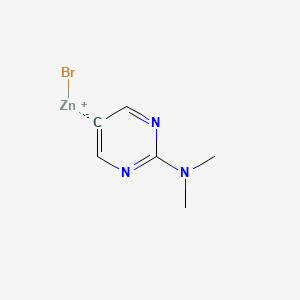
2-(BenZyloxycarbonyl)phenylZinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxycarbonyl)phenylzinc iodide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the benzyloxycarbonyl group provides additional stability and reactivity, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonyl)phenylzinc iodide typically involves the reaction of 2-(benzyloxycarbonyl)phenyl iodide with zinc powder in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(Benzyloxycarbonyl)phenyl iodide+Zn→2-(Benzyloxycarbonyl)phenylzinc iodide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(Benzyloxycarbonyl)phenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Bases: Bases like potassium carbonate or sodium hydroxide are often used to deprotonate the reaction intermediates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
2-(Benzyloxycarbonyl)phenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a reagent in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(Benzyloxycarbonyl)phenylzinc iodide involves its role as a nucleophilic reagent in various chemical reactions. The zinc atom coordinates with the carbon atom of the benzyloxycarbonyl group, enhancing its nucleophilicity. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
類似化合物との比較
Similar Compounds
Phenylzinc iodide: Lacks the benzyloxycarbonyl group, making it less stable and less reactive in certain reactions.
2-(Ethoxycarbonyl)phenylzinc iodide: Similar structure but with an ethoxycarbonyl group instead of a benzyloxycarbonyl group, leading to different reactivity and stability.
Uniqueness
2-(Benzyloxycarbonyl)phenylzinc iodide is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and reactivity. This makes it a more versatile reagent in organic synthesis compared to its analogs.
特性
分子式 |
C14H11IO2Zn |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
benzyl benzoate;iodozinc(1+) |
InChI |
InChI=1S/C14H11O2.HI.Zn/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
InChIキー |
PLAFOWCGOXUBEA-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=[C-]2.[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)

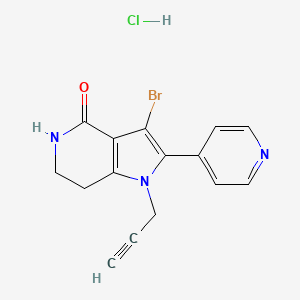
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)

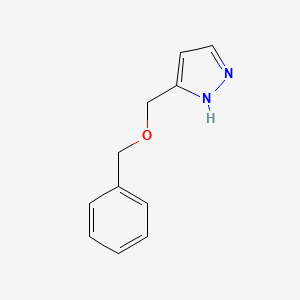

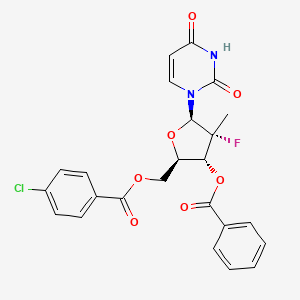

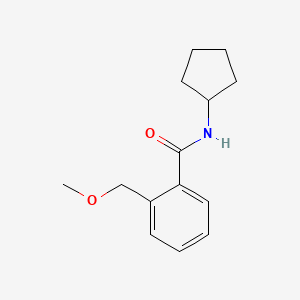

![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
